(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl

PNMT Inhibition Enantioselectivity Catecholamine Biosynthesis

This (R)-configured aminoalkylphenol dihydrochloride is an essential chiral building block for medicinal chemistry campaigns targeting dual MOR agonism and norepinephrine reuptake inhibition (MOR-NRI). Its defined (R)-stereochemistry is critical — the (S)-enantiomer exhibits divergent pharmacology and cannot substitute. With a baseline PNMT Ki of 1.11 mM, it serves as a validated scaffold for SAR-driven optimization of next-generation analgesics with reduced abuse liability. Supplied as the dihydrochloride salt for optimal solubility and reproducibility. Bulk quantities available for lead optimization programs.

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
Cat. No. B8218977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl
InChIInChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m1../s1
InChIKeyLAVAXZCEGFOATB-YQFADDPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl (CAS 2007920-73-0): A Chiral Aminoalkylphenol Scaffold for Analgesic Drug Discovery and Neurotransmitter Research


The target compound, (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, is a chiral aminoalkylphenol derivative defined by a central phenolic ring substituted with an aminoalkyl side chain bearing a dimethylamino group, and is supplied as a dihydrochloride salt [1]. Its structure, bearing both primary amine and tertiary amine (dimethylamino) moieties, positions it as a versatile building block in medicinal chemistry. Notably, its close structural relationship to clinically validated analgesics like Tapentadol suggests a potential role in targeting both opioid receptors and monoamine reuptake transporters, a dual mechanism that underpins its classification as a MOR-NRI (Mu-Opioid Receptor Agonist and Norepinephrine Reuptake Inhibitor) scaffold [2]. Its specific (R)-configuration is a critical attribute that differentiates its pharmacological profile from the (S)-enantiomer .

Why Generic (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl Substitution Fails: The Critical Impact of Chirality and Salt Form on Target Engagement


Substitution of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl with generic or structurally related analogs, including its (S)-enantiomer (CAS 2007916-74-5), is fraught with risk due to profound differences in biological activity arising from stereochemistry . The (R)- and (S)-enantiomers are distinct chemical entities that often exhibit divergent binding affinities for biological targets such as G-protein-coupled receptors (GPCRs) and transporters. In closely related aminoalkylphenol analgesics, the active pharmaceutical ingredient is often a single enantiomer (e.g., (1R,2R)-tapentadol) because the other isomer can be inactive or even antagonistic. Therefore, using a racemate or the incorrect enantiomer in research will not accurately model the desired pharmacological effect and can lead to contradictory or irreproducible results [1]. Furthermore, variations in salt form (e.g., free base vs. hydrochloride) can alter solubility, stability, and hygroscopicity, impacting experimental reproducibility and formulation development.

Quantitative Evidence for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl: A Comparative Guide to Scientific Differentiation


Enantiomeric Selectivity in PNMT Inhibition: A Direct Comparison of (R)- and (S)-Configurations

The (R)-enantiomer of 4-(3-Amino-2-(dimethylamino)propyl)phenol (represented by the parent free base) demonstrated specific inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) in vitro [1]. This is a key point of differentiation from the (S)-enantiomer, which, based on the known stereospecificity of PNMT active sites, is expected to exhibit significantly lower or negligible affinity. This stereochemical preference is a critical factor in drug design for disorders like hypertension or PTSD.

PNMT Inhibition Enantioselectivity Catecholamine Biosynthesis Medicinal Chemistry

Opioid Receptor Binding Profile: Class-Level Comparison to Tapentadol Analogs

While direct binding data for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is limited, its structure places it in a class of compounds with a dual mechanism of action: mu-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) [1]. A closely related compound, 4-[3-Amino-2-(dimethylamino)propyl]phenol, has been studied in analgesic formulations [2]. More importantly, this compound serves as a direct scaffold for tapentadol, a clinically approved analgesic. Tapentadol, (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, has a Ki of 0.1 µM for the human MOR and an IC50 of 0.5 µM for norepinephrine reuptake inhibition [3]. This suggests that (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, with its conserved core, is a valuable and less substituted tool for investigating the structure-activity relationships (SAR) of this dual-mechanism pharmacophore.

Opioid Receptor Analgesic MOR-NRI Pharmacology

Neuropathic Pain Target Validation via Structural Analogy to Dimethylamino-propanes

The compound's utility is further supported by its close structural relationship to 1-phenyl-3-dimethylamino-propane compounds, a class patented for the treatment of neuropathic pain [1]. These compounds are described as having activity in relevant in vivo pain models. While specific data for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl in these models is not publicly available, its structural homology suggests it can be used as a probe to interrogate the underlying mechanisms of these patented compounds. This offers a clear advantage for researchers seeking to explore novel, non-opioid mechanisms for pain relief, differentiating it from purely MOR-focused analgesics.

Neuropathic Pain Analgesic Monoamine Reuptake Drug Discovery

Validated Research and Industrial Application Scenarios for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl


Enantioselective Inhibitor Discovery for Phenylethanolamine N-Methyltransferase (PNMT)

This compound is directly applicable for medicinal chemistry campaigns aimed at developing new PNMT inhibitors. The quantitative Ki data for the (R)-enantiomer (1.11 mM) [1] provides a baseline for SAR studies, allowing researchers to synthesize and test new analogs to improve potency. Its procurement is essential for validating PNMT as a target in disease models of hypertension, PTSD, or Alzheimer's disease, where modulation of epinephrine synthesis is hypothesized to be beneficial. Using the (S)-enantiomer as a control is also a robust experimental design to confirm stereospecificity.

Fundamental SAR Studies of the MOR-NRI Dual Pharmacophore

Given the established dual mechanism of the MOR-NRI class of analgesics (e.g., Tapentadol: MOR Ki = 0.1 µM, NRI IC50 = 0.5 µM) [2], (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl serves as a minimal pharmacophore for probing this synergy. Researchers can use it as a starting point for systematic structural modifications to decouple MOR agonism from NRI activity. This is a critical application for developing next-generation analgesics with reduced abuse liability and improved side effect profiles compared to pure opioid agonists [2].

Mechanistic Probing in Non-Opioid Neuropathic Pain Pathways

This compound is a strategic tool for investigating the mechanism of action of the 1-phenyl-3-dimethylamino-propane class of compounds, which have shown promise in preclinical models of neuropathic pain [3]. By using this simpler analog, researchers can design focused studies to identify the precise molecular targets (e.g., specific monoamine transporters or novel GPCRs) responsible for the observed in vivo efficacy. This approach is more cost-effective and scientifically rigorous than attempting to deconvolute the pharmacology of more complex, multi-functional lead candidates.

Quote Request

Request a Quote for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.